SSTR2 Affinity: Ga-DOTATATE Exhibits ~12.5-Fold Higher Affinity Than Ga-DOTA-TOC
In a direct comparison of receptor affinity profiles using the same competitive binding assay format, Ga-DOTATATE demonstrates an SSTR2 IC₅₀ of 0.20 ± 0.04 nM, which is approximately 12.5-fold more potent than Ga-DOTA-TOC (IC₅₀ 2.5 ± 0.5 nM) [1]. Ga-DOTA-NOC shows an intermediate SSTR2 affinity (1.9 ± 0.4 nM). Crucially, Ga-DOTATATE displays minimal binding to SSTR3 (IC₅₀ >1,000 nM) and SSTR5 (377 ± 18 nM), whereas Ga-DOTA-NOC binds SSTR3 (40.0 ± 5.8 nM) and SSTR5 (7.2 ± 1.6 nM) with high affinity, and Ga-DOTA-TOC binds SSTR5 at 73 ± 21 nM [1]. This receptor selectivity profile makes DOTATATE the most SSTR2-selective among the three clinical DOTA-peptides.
| Evidence Dimension | SSTR2 binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Ga-DOTATATE: 0.20 ± 0.04 nM [1] |
| Comparator Or Baseline | Ga-DOTA-TOC: 2.5 ± 0.5 nM; Ga-DOTA-NOC: 1.9 ± 0.4 nM [1] |
| Quantified Difference | ~12.5-fold lower IC₅₀ vs. Ga-DOTA-TOC; ~9.5-fold vs. Ga-DOTA-NOC |
| Conditions | Human SSTR2 membrane preparations; competition with [¹²⁵I][Leu⁸,D-Trp²²,Tyr²⁵]somatostatin-28; data from Reubi et al. and Ginj et al. (compiled in PMC8170475 Table 1) [1] |
Why This Matters
Twelve-fold higher SSTR2 affinity enables superior tumor-targeting sensitivity in diagnostic PET imaging and higher tumor radiation dose delivery per unit administered activity in PRRT, directly impacting theranostic performance.
- [1] Table 1. Affinity profiles (IC₅₀) of somatostatin analogs for human SSTR subtypes. In: PMC8170475. Aggregated data from Reubi JC, et al. and Ginj M, et al. View Source
